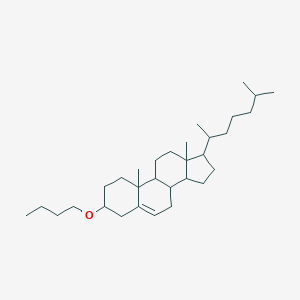

Cholesteryl butyl ether

Description

Properties

IUPAC Name |

3-butoxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H54O/c1-7-8-20-32-25-16-18-30(5)24(21-25)12-13-26-28-15-14-27(23(4)11-9-10-22(2)3)31(28,6)19-17-29(26)30/h12,22-23,25-29H,7-11,13-21H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNIJCNIWUSGVHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H54O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304393 | |

| Record name | 3-Butoxycholest-5-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10322-03-9 | |

| Record name | NSC165597 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Butoxycholest-5-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biophysical Investigations of Cholesteryl Butyl Ether in Membrane Systems

Impact of Butyl Ether Moiety on Membrane Condensation Properties

The "condensing effect" of cholesterol is one of its most well-documented properties, referring to its ability to increase the packing density of phospholipid molecules within a bilayer, thereby reducing the area per lipid and increasing membrane order. Studies on cholesteryl butyl ether reveal that the substitution of the 3β-hydroxyl group with a butyl ether group effectively abolishes this critical function.

Research using monolayer techniques has demonstrated that cholesteryl butyl ether has no significant condensing effect when mixed with phospholipids (B1166683). uu.nlnih.gov In fact, its presence does not lead to the reduction in mean molecular area that is characteristic of cholesterol. uu.nl The compressibility of a cholesteryl butyl ether monolayer is notably higher than that of cholesterol, a phenomenon attributed to the hydrophobicity of the attached butyl group. uu.nl This bulky, non-polar chain disrupts the potential for the tight, sterically favorable packing with adjacent phospholipid acyl chains that is required for condensation. core.ac.ukias.ac.in Furthermore, differential scanning calorimetry (DSC) studies show that cholesteryl butyl ether has no effect on the gel-to-liquid-crystalline phase transition of dipalmitoylphosphatidylcholine (DPPC), unlike cholesterol, which broadens and eventually eliminates this transition. uu.nlnih.gov This lack of influence on the phase behavior of phospholipids further underscores its inability to order the lipid chains and induce a condensed state.

| Property | Observation for Cholesteryl Butyl Ether | Source |

| Condensing Effect | No significant effect observed in mixed monolayers. | uu.nlnih.gov |

| Phase Transition | No effect on the gel-to-liquid-crystalline phase transition of DPPC. | uu.nlnih.gov |

| Permeability | No permeability-reducing effect on liposomal membranes. | uu.nl |

Comparative Studies of Cholesteryl Butyl Ether with Other Cholesteryl Ethers in Model Membranes (e.g., cholesteryl methyl ether)

To understand the impact of the butyl group specifically, it is instructive to compare its properties with those of cholesteryl ethers possessing shorter alkyl chains, such as cholesteryl methyl ether. A clear trend emerges from these comparative studies: the ability of a cholesteryl ether to mimic cholesterol's functions diminishes rapidly as the size of the ether-linked alkyl group increases. core.ac.ukias.ac.in

Cholesteryl methyl ether, for instance, retains a significant portion of cholesterol's functionality. It can substitute for cholesterol in supporting the growth of certain yeast mutants and reduces the energy content of the phospholipid phase transition almost as effectively as cholesterol. uu.nlias.ac.in It also demonstrates a notable, albeit reduced, ability to decrease the glucose permeability of liposomes, showing about 62% of the effect observed with cholesterol. uu.nlnih.gov

In stark contrast, cholesteryl butyl ether exhibits none of these properties. uu.nlnih.gov Studies have shown that increasing the hydrophobic bulk of the ether by extending the chain from a methyl to a butyl group leads to a progressive loss of function. core.ac.ukias.ac.in Cholesteryl ethyl ether is less effective than the methyl ether, and by the time the chain is extended to propyl and butyl lengths, the condensing and permeability-reducing effects are completely lost. uu.nlnih.gov

| Cholesteryl Ether | Relative Condensing / Permeability-Reducing Effect (vs. Cholesterol) | Effect on DPPC Phase Transition | Source |

|---|---|---|---|

| Cholesteryl methyl ether | Moderate (approx. 62% of cholesterol's effect) | Nearly as effective as cholesterol | uu.nlnih.gov |

| Cholesteryl ethyl ether | Low (approx. 33% of cholesterol's effect) | Nearly as effective as cholesterol | uu.nlnih.gov |

| Cholesteryl n-propyl ether | Negligible | Small effect | uu.nlnih.gov |

| Cholesteryl butyl ether | None | No effect | uu.nlnih.gov |

Molecular Interactions of Cholesteryl Butyl Ether within Lipid Bilayers

While direct observational studies of the precise molecular interactions of cholesteryl butyl ether within a lipid bilayer are limited, its behavior can be inferred from its biophysical properties and our understanding of sterol-lipid interactions. The key to cholesterol's condensing effect lies in the specific hydrogen-bonding and van der Waals interactions it forms with neighboring phospholipids. nih.gov The 3β-hydroxyl group of cholesterol is crucial, acting as a hydrogen bond donor and acceptor, allowing it to anchor at the polar/apolar interface of the membrane and orient the rigid steroid ring system to pack tightly with lipid acyl chains. nih.govnih.gov

In cholesteryl butyl ether, the replacement of the hydroxyl group with an ether linkage fundamentally alters this interaction potential. The ether oxygen can act as a hydrogen bond acceptor but not a donor, weakening its ability to anchor at the membrane interface in a well-defined orientation. researchgate.net More significantly, the attached butyl chain introduces steric hindrance and increased hydrophobicity. uu.nl This bulky group likely prevents the sterol's tetracyclic ring from achieving the smooth, parallel alignment with phospholipid chains necessary for ordering and condensation. Instead of promoting order, the bulky, flexible butyl chain may introduce disorder into the upper region of the lipid acyl chains, actively preventing the formation of a tightly packed, condensed membrane state.

Computational Modeling and Simulation of Cholesteryl Butyl Ether in Membrane Environments (drawing from broader studies of cholesteryl derivatives)

Specific computational models and molecular dynamics (MD) simulations for cholesteryl butyl ether are not widely available in the literature. However, simulations of related systems, such as cholesterol in ether-linked lipid bilayers and other cholesterol derivatives, provide valuable insights into how its structure would likely influence membrane dynamics. nih.gov

All-atom (AA) and coarse-grained (CG) simulations have become powerful tools for dissecting the physical forces governing membrane organization. nih.govx-mol.com Studies on lipid bilayers containing ether-linked phospholipids (as opposed to cholesteryl ethers) show that the absence of a carbonyl oxygen in the lipid backbone alters cholesterol's positioning. researchgate.netnih.gov In these ether lipid membranes, cholesterol tends to reside slightly closer to the bilayer surface, forming hydrogen bonds primarily with the phosphate (B84403) oxygen of the lipid headgroups. nih.govacs.org

Extrapolating from these principles, a simulation of cholesteryl butyl ether would be expected to show a sterol that is poorly anchored at the membrane interface. The lack of a hydrogen-bond-donating group and the presence of the flexible, hydrophobic butyl chain would likely result in significant orientational fluctuations and a less defined vertical position within the leaflet. nih.gov CG simulations, which are well-suited for observing larger-scale phenomena over longer timescales, could predict how the presence of cholesteryl butyl ether might disrupt domain formation or alter membrane mechanical properties like bending rigidity. Broader simulations have shown that ether linkages can facilitate faster cholesterol flip-flop between leaflets, and it is conceivable that the disruptive nature of the butyl ether moiety could have a similar effect by locally increasing membrane disorder. nih.govx-mol.com

Influence of Ether Chain Length on Sterol-Membrane Dynamics

The comparative data on cholesteryl ethers clearly establish that the length of the ether-linked alkyl chain is a critical determinant of the molecule's effect on membrane dynamics. uu.nl A direct relationship exists: as the chain length increases, the sterol's ability to order the membrane and decrease its permeability is progressively lost.

Short Chains (e.g., Methyl): A small methyl group provides minimal steric hindrance. Cholesteryl methyl ether retains a significant ability to interact favorably with phospholipids, reducing the energy of the phase transition and imparting some ordering to the membrane. uu.nlnih.gov Its behavior is the closest to that of cholesterol among the simple alkyl ethers.

Intermediate Chains (e.g., Ethyl): An ethyl group adds more hydrophobic bulk, further diminishing the molecule's effectiveness. The condensing effect is substantially reduced compared to the methyl ether. uu.nlnih.gov

Longer Chains (e.g., Propyl, Butyl): With propyl and butyl chains, the disruptive steric and hydrophobic effects dominate. core.ac.ukias.ac.in Any potential for favorable, ordering interactions with the lipid acyl chains is negated by the bulky, flexible alkyl group. This leads to a complete loss of the condensing effect and the inability to reduce membrane permeability, rendering cholesteryl butyl ether ineffective as a cholesterol substitute in these respects. uu.nlnih.gov This demonstrates that for a sterol to effectively order a membrane, not only is the 3-position interaction important, but the substituent must be small enough not to interfere with the close packing of the rigid steroid ring against the lipid chains.

| Ether Chain | Chain Length | Impact on Membrane Condensation | Source |

|---|---|---|---|

| Methyl | 1 Carbon | Moderate | uu.nlnih.gov |

| Ethyl | 2 Carbons | Low | uu.nlnih.gov |

| n-Propyl | 3 Carbons | Negligible | uu.nlnih.gov |

| Butyl | 4 Carbons | None | uu.nlnih.gov |

Cholesteryl Butyl Ether in Advanced Materials Science

Design and Synthesis of Cholesteryl Butyl Ether-Containing Monomers for Polymerization

The incorporation of cholesterol moieties into polymer structures is a key strategy for creating materials with unique optical, thermal, and self-assembly properties. nih.gov A variety of polymerization techniques, including free radical polymerization, atom transfer radical polymerization (ATRP), and ring-opening polymerization, have been employed to synthesize polymers with cholesterol-containing side chains or end groups. nih.govmdpi.comnih.gov The design of the monomer is critical, as the nature of the linker between the cholesterol unit and the polymerizable group influences the final properties of the material. mdpi.com

A notable example of a cholesterol-containing monomer is 4-(cholesteryl)butyl ethyl cyclopropane-1,1-dicarboxylate. researchgate.netnih.gov This monomer has been synthesized and utilized in the anionic ring-opening polymerization to create novel amphiphilic liquid crystal (LC) copolymers. researchgate.netnih.govresearchgate.netmzk.cz The polymerization, promoted by the t-BuP4 phosphazene base, allows for the synthesis of both homopolymers and block copolymers with controlled molecular weights and narrow distributions. researchgate.netnih.govvot.pl

These polymers exhibit distinct liquid crystalline architectures. In the bulk state, they form an interdigitated smectic A (SmAd) phase, which is a type of liquid crystal phase where molecules are arranged in layers with partial overlap between adjacent layers. researchgate.netnih.gov This ordered arrangement, confirmed by small-angle X-ray scattering (SAXS), is characterized by a lamellar period of approximately 4.6 nm. researchgate.netnih.gov The tendency of polymers with side-chain cholesteryl groups to form smectic phases, which are more ordered than the chiral nematic (cholesteric) phases of the corresponding monomers, is a well-documented phenomenon in polymer science. mdpi.com The polymer backbone constrains the mesogens, favoring layered structures. mdpi.com

Interactive Table: Polymerization and Bulk Phase Properties

| Monomer | Polymerization Method | Resulting Polymer Architecture | Bulk Phase | Lamellar Period |

| 4-(cholesteryl)butyl ethyl cyclopropane-1,1-dicarboxylate | Anionic ring-opening polymerization | Amphiphilic liquid crystal copolymers | Interdigitated Smectic A (SmAd) | 4.6 nm researchgate.netnih.gov |

Self-Assembly Behavior of Cholesteryl Butyl Ether-Based Amphiphiles

Amphiphilic molecules, which possess both hydrophobic and hydrophilic segments, can spontaneously organize into ordered structures in selective solvents. mdpi.comwikipedia.org Cholesterol-containing polymers are a fascinating class of amphiphiles, where the rigid and hydrophobic cholesterol group drives the self-assembly process. researchgate.netmdpi.com This behavior has been extensively studied for various polymer backbones, including those based on poly(ethylene glycol) (PEG) and poly(N-isopropylacrylamide). nih.govresearchgate.netmdpi.com The self-assembly of these polymers leads to the formation of a rich variety of nanoscale morphologies. mdpi.com

The amphiphilic block copolymers synthesized from 4-(cholesteryl)butyl ethyl cyclopropane-1,1-dicarboxylate demonstrate complex self-assembly in solution. nih.gov Depending on the polymer concentration and the size of the hydrophobic liquid crystalline block, these copolymers organize into vesicles with distinctive wavy membranes and nanoribbons that exhibit twisted and folded structures. nih.gov The formation of such hierarchical structures is driven by the hydrophobic interactions of the cholesteryl moieties. researchgate.netnih.gov

Other cholesterol-based amphiphilic polymers are also known to form a variety of supramolecular aggregates. researchgate.netmdpi.com For instance, cholesterol-terminated polymers can form micelles, which are spherical structures with a hydrophobic core and a hydrophilic corona. nih.govdntb.gov.ua The morphology of these self-assembled structures can range from simple spheres to more complex shapes like star-like or cuboid-like micelles, depending on the polymer concentration and architecture. mdpi.com

Liquid crystals are broadly classified into two types: thermotropic, which exhibit phase transitions as a function of temperature, and lyotropic, where phase transitions are induced by both temperature and concentration in a solvent. wikipedia.orgcore.ac.ukfrontiersin.org Cholesteryl esters and their derivatives are well-known for forming both types of liquid crystalline phases. core.ac.uknih.gov

The polymers derived from 4-(cholesteryl)butyl ethyl cyclopropane-1,1-dicarboxylate exhibit thermotropic liquid crystallinity in the bulk, specifically the smectic A phase. researchgate.netnih.gov Their self-assembly in solution into ordered structures like vesicles and nanoribbons is a manifestation of lyotropic liquid crystallinity. nih.gov The characterization of these phases is typically performed using a combination of techniques, including polarizing optical microscopy (POM), differential scanning calorimetry (DSC), small-angle X-ray scattering (SAXS), and transmission electron microscopy (TEM). researchgate.netnih.gov DSC is used to identify the temperatures of phase transitions, while POM allows for the visual identification of characteristic liquid crystal textures. researchgate.netnih.govnih.gov SAXS provides information on the dimensions and symmetry of the self-assembled structures. researchgate.netnih.gov

Interactive Table: Self-Assembled Structures and Phases

| Polymer System | Self-Assembled Structures | Liquid Crystal Phase Type | Characterization Techniques |

| Copolymers of 4-(cholesteryl)butyl ethyl cyclopropane-1,1-dicarboxylate | Vesicles with wavy membranes, twisted/folded nanoribbons nih.gov | Thermotropic (bulk), Lyotropic (solution) nih.gov | POM, DSC, SAXS, TEM researchgate.netnih.gov |

| Cholesterol end-capped poly(OEGMA) | Micelles nih.gov | Lyotropic nih.gov | DLS, AFM, SEM nih.gov |

| Cholesterol-bearing poly(N-isopropylacrylamide-co-N,N-dimethylacrylamide) | Spherical, star-like, cubic micelles mdpi.com | Lyotropic mdpi.com | Electron Microscopy mdpi.com |

Engineering of Responsive Steroid-Based Materials

A key area in modern materials science is the development of "smart" or responsive materials that change their properties in response to external stimuli such as pH, temperature, or light. acs.org Incorporating cholesterol derivatives into polymers is a viable strategy for creating such responsive systems. nih.govresearchgate.net The cholesterol moiety can influence the phase transition behavior and the self-assembly of the polymer chains, leading to a macroscopic response. mdpi.comnih.gov For example, thermo-responsive polymers like poly(N-isopropyl acrylamide) (PNIPAM) have been combined with cholesterol to create systems where heating above a certain temperature induces aggregation and the formation of hierarchical nanostructures. nih.gov

Furthermore, the liquid crystalline phase behavior can be tuned by adjusting the ratio of cholesterol-containing mesogens to other components. mdpi.com For instance, in copolymers containing both chiral cholesterol mesogens and non-chiral nematic side chains, the incorporation of the non-chiral units disrupts the helical ordering of the cholesterol groups. mdpi.com By systematically varying the content of the non-chiral component, the mesophase can be transitioned from a chiral smectic phase to a cholesteric phase, and even to a highly ordered blue phase. mdpi.com The hydrophobic cholesterol block length in block copolymers also significantly impacts functional properties, such as the loading and entrapment efficiency for hydrophobic drug molecules within self-assembled micelles. mdpi.com

Advanced Spectroscopic and Structural Elucidation of Cholesteryl Butyl Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the unambiguous structural confirmation of organic molecules like cholesteryl butyl ether. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. nih.gov

In a typical analysis, the sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and subjected to a strong magnetic field. The resulting spectra show chemical shifts (δ) in parts per million (ppm) that are characteristic of the electronic environment of the nuclei. For cholesteryl butyl ether, ¹H NMR would confirm the presence of the butyl group, with distinct signals for the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons, in addition to the complex multiplet signals from the cholesterol sterol nucleus and side chain. Similarly, ¹³C NMR would show characteristic peaks for the four carbons of the butyl ether group, distinguishable from the 27 carbons of the cholesterol backbone. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, confirming the precise attachment of the butyl group to the C-3 position of the cholesterol ring. mdpi.com

Interactive Table: Representative ¹H NMR Data for Cholesteryl Butyl Ether

This table presents expected chemical shifts for the key protons of the butyl ether moiety and the adjacent C-3 proton of the cholesterol backbone. Actual values may vary slightly based on experimental conditions.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 (Cholesterol) | ~3.1 - 3.3 | Multiplet | - |

| -O-CH₂- (Butyl) | ~3.4 - 3.6 | Triplet | ~6.5 |

| -CH₂-CH₂- (Butyl) | ~1.5 - 1.7 | Multiplet | - |

| -CH₂-CH₃ (Butyl) | ~1.3 - 1.5 | Sextet | ~7.0 |

| -CH₃ (Butyl) | ~0.9 - 1.0 | Triplet | ~7.0 |

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For cholesteryl butyl ether, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed. nih.gov These soft ionization methods are crucial for analyzing large, non-volatile molecules without causing significant fragmentation.

In an ESI-MS experiment, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The analysis of cholesteryl butyl ether would be expected to show a prominent peak corresponding to its protonated molecule [M+H]⁺ or adducts with other ions like sodium [M+Na]⁺ or lithium [M+Li]⁺. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula with high accuracy. mdpi.com Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding a characteristic fragmentation pattern that provides further structural confirmation, for instance, showing the loss of the butyl group or fragments from the sterol ring. researchgate.netnih.gov

Interactive Table: Expected Mass Spectrometry Data for Cholesteryl Butyl Ether

The molecular formula for Cholesteryl Butyl Ether is C₃₁H₅₄O. The monoisotopic mass is calculated based on the most abundant isotopes of each element.

| Parameter | Expected Value |

| Molecular Formula | C₃₁H₅₄O |

| Monoisotopic Mass | 442.4175 u |

| [M+H]⁺ Ion (m/z) | 443.4248 |

| [M+Na]⁺ Ion (m/z) | 465.4067 |

| Key Fragment Ion (m/z) | 369.3516 (Loss of butoxy group, [M-C₄H₉O]⁺) |

X-ray Scattering Techniques for Supramolecular Organization

Cholesterol derivatives, including ethers and esters, are known to self-assemble into ordered liquid crystalline phases. mriquestions.commdpi.com Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are essential techniques for characterizing these supramolecular structures. nih.gov These methods involve directing a beam of X-rays at a sample and analyzing the resulting scattering pattern, which provides information on nanoscale and atomic-scale organization, respectively. youtube.com

SAXS is used to investigate larger structural features, typically in the range of 1-100 nanometers. For cholesteryl butyl ether, SAXS can determine the layer spacing (d-spacing) in smectic (layered) liquid crystal phases that are common for such compounds. pnas.org The presence of sharp, equidistant peaks in the low-angle region of the scattering profile is indicative of a well-ordered lamellar structure. WAXS, on the other hand, provides information about the short-range order, such as the packing of the alkyl chains and cholesterol rings within the layers. A broad, diffuse peak in the WAXS region typically indicates liquid-like packing of the molecules. nih.gov

Interactive Table: Representative X-ray Scattering Findings for Cholesteryl Derivatives

This table illustrates the type of data obtained from SAXS/WAXS studies on self-assembled cholesteryl compounds, which would be applicable to cholesteryl butyl ether.

| Technique | Parameter Measured | Typical Finding for Cholesteryl Derivatives |

| SAXS | Layer Spacing (d) | Sharp diffraction peaks corresponding to a d-spacing of 30-40 Å, indicative of a bilayer smectic A phase. pnas.org |

| WAXS | Intermolecular Spacing | A broad, diffuse halo centered around 4.5 Å, indicating disordered, liquid-like packing of the molecules within the layers. |

Electron Microscopy for Microstructural Analysis of Self-Assembled Systems

Electron microscopy (EM), particularly Transmission Electron Microscopy (TEM) and Cryogenic-TEM (cryo-TEM), provides direct visual evidence of the microstructures formed by the self-assembly of molecules like cholesteryl butyl ether in solution. These techniques offer high-resolution imaging of nanoscale objects.

When dispersed in an aqueous solution, often with the help of surfactants, amphiphilic cholesterol derivatives can form various structures such as vesicles (niosomes), tubules, or fibrils. acs.org To visualize these structures, a small amount of the dispersion is applied to an EM grid. For TEM, negative staining with a heavy metal salt (e.g., uranyl acetate) is often used to enhance contrast. For cryo-TEM, the grid is rapidly plunge-frozen in liquid ethane, trapping the structures in a vitrified, near-native state. The resulting images can reveal the morphology, size distribution, and lamellarity (number of layers) of the self-assembled aggregates. pnas.org

Interactive Table: Expected Electron Microscopy Observations for Self-Assembled Cholesteryl Butyl Ether

This table outlines the expected microstructural features that could be observed when cholesteryl butyl ether self-assembles in an aqueous environment.

| Observed Structure | Typical Morphology | Size Range | Information Gained |

| Vesicles/Niosomes | Spherical, unilamellar or multilamellar structures with a distinct bilayer membrane. acs.org | 100 nm - 10 µm | Lamellarity, membrane thickness, size distribution. |

| Nanoparticles | Solid, spherical aggregates. | 50 - 500 nm | Particle size, shape, and homogeneity. |

| Fibrils/Tubules | Elongated, high-aspect-ratio structures. | Microns in length | Self-assembly mechanism, hierarchical organization. |

Spectroscopic Probes for Interfacial Studies in Model Membranes

To study the behavior of cholesteryl butyl ether within a lipid bilayer, which mimics a cell membrane, spectroscopic probes are often employed. mriquestions.com This involves using a fluorescently labeled analog of the molecule or a fluorescent dye that reports on the local environment. Techniques like fluorescence spectroscopy can detect changes in the emission spectrum (e.g., wavelength shift, intensity) of the probe, providing insights into its location, orientation, and the polarity of its surroundings within the membrane. researchgate.net

A fluorescent tag, such as Nitrobenzoxadiazole (NBD) or Boron-dipyrromethene (BODIPY), could be chemically attached to the cholesteryl butyl ether molecule. nih.gov When this fluorescent analog is incorporated into model membranes (e.g., liposomes), changes in its fluorescence can be monitored. For example, a blue shift (shift to a shorter wavelength) in the emission maximum typically indicates that the probe has moved into a more hydrophobic (non-polar) environment, such as the core of the lipid bilayer. This approach is invaluable for studying how such cholesterol derivatives partition between different membrane domains or alter membrane properties. researchgate.netspringernature.com

Interactive Table: Representative Fluorescence Shift Data for a Probe in Model Membranes

This table shows hypothetical data for an NBD-labeled cholesteryl butyl ether probe, illustrating how fluorescence emission changes with the polarity of the environment.

| Solvent/Environment | Polarity | Representative Emission Maximum (λₘₐₓ) | Interpretation |

| Water | High | ~550 nm | Probe is exposed to the aqueous phase. |

| Ethanol | Medium | ~542 nm | Probe is in a less polar environment. |

| Lipid Bilayer Core | Low | ~535 nm | Probe is deeply embedded in the hydrophobic core of the model membrane. nih.gov |

Theoretical Frameworks and Computational Modeling in Cholesteryl Butyl Ether Research

Computational modeling has emerged as an indispensable tool in materials science and biophysics, providing insights into the structure, dynamics, and properties of molecules at an atomic level. For complex molecules like cholesteryl butyl ether, a derivative of cholesterol, these theoretical frameworks allow researchers to understand its behavior in various environments, from biological membranes to liquid crystal phases. This article details the primary computational methodologies employed in the study of cholesteryl butyl ether and its analogues.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for Derivatization

Future synthetic research will move beyond simple etherification to create a diverse library of cholesteryl butyl ether derivatives with tailored properties. The exploration of novel synthetic pathways is crucial for fine-tuning the molecule's self-assembly behavior, liquid crystalline phases, and biocompatibility.

Key strategies are expected to include:

"Click" Chemistry: Copper(I)-mediated azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, offers a highly efficient and versatile method for derivatization. mdpi.com Researchers can introduce an azide (B81097) or alkyne functionality onto the cholesterol backbone or the butyl chain, allowing for the straightforward attachment of a wide array of molecules, such as polymers, fluorophores, or bioactive peptides. For instance, cholesterol has been functionalized with an epoxide which is then opened with sodium azide to install a reactive handle for subsequent click reactions. mdpi.com

Esterification and Amidation: The hydroxyl group of cholesterol, prior to etherification, or modifications to the butyl chain to introduce reactive sites, can be targeted for esterification or amidation reactions. This allows for the incorporation of functional groups like perfluorinated chains, which are known to influence liquid crystalline behavior, or crown ethers, which can introduce ion-binding capabilities. mdpi.comacs.org

Grafting Polymers: Attaching polymer chains, such as polyethylene (B3416737) glycol (PEG) or poly(N-isopropylacrylamide) (PNIPAAm), to the cholesteryl butyl ether scaffold can create amphiphilic block copolymers. mdpi.com These derivatives are expected to self-assemble into complex nanostructures like micelles and nanoparticles, with potential applications in drug delivery. mdpi.comnih.gov

A novel method for synthesizing various cholesteryl ethers involves treating the sodium salt of cholesterol with mesylates of fatty alcohols in toluene (B28343), a pathway that has successfully produced hexyl, tetradecyl, and oleyl cholesteryl ethers. nih.gov Such established and emerging synthetic methodologies will be pivotal in creating a new generation of cholesteryl butyl ether-based materials.

| Synthetic Strategy | Potential Modification | Expected Outcome | Relevant Research Context |

| Click Chemistry (CuAAC) | Attachment of alkynyl- or azido-functionalized molecules | Rapid synthesis of diverse derivatives with tailored functionalities (e.g., fluorescence, bio-conjugation). mdpi.com | Synthesis of perfluorinated acyl-functionalized cholesterol derivatives. mdpi.com |

| Esterification | Introduction of crown ethers or specialty alkyl chains | Creation of materials with ion-responsive properties or modified liquid crystal phases. acs.org | Synthesis of cholesteryl esters bearing crown ethers to study cation binding. acs.org |

| Polymer Grafting | Covalent attachment of polymers like PEG or PNIPAAm | Formation of amphiphilic copolymers capable of self-assembling into micelles or nanoparticles for delivery applications. mdpi.com | Synthesis of cholesterol end-capped polymers for studying self-assembly into various morphologies. mdpi.com |

| Mesylate Chemistry | Reaction of cholesterol salt with functionalized butyl mesylates | A versatile and direct method for creating a library of ether-linked derivatives with varying chain functionalities. nih.gov | A general method for the synthesis of cholesteryl ethers. nih.gov |

Integration of Cholesteryl Butyl Ether into Hybrid Organic-Inorganic Materials

A significant frontier in materials science is the development of hybrid organic-inorganic materials, which synergistically combine the properties of both components. nih.govmdpi.com Integrating cholesteryl butyl ether as the organic, self-assembling component with inorganic nanomaterials can lead to novel composites with enhanced or entirely new functionalities.

Future research in this area will likely focus on:

Surface Functionalization of Nanoparticles: Cholesteryl butyl ether derivatives can be synthesized to act as ligands for inorganic nanoparticles, such as gold nanoparticles, quantum dots, or silica (B1680970) (SiO₂) nanoparticles. conicet.gov.ar The cholesterol moiety can drive the self-assembly of these functionalized nanoparticles into ordered arrays, influencing the optical and electronic properties of the resulting hybrid material.

Templating Inorganic Structures: The liquid crystalline or self-assembled gel phases of cholesteryl butyl ether can serve as templates for the synthesis of mesoporous inorganic materials. mdpi.com By conducting sol-gel synthesis (e.g., of silica or titania) within the organic template, it is possible to create inorganic structures with ordered porosity and chirality, mirroring the structure of the cholesteryl butyl ether assembly.

Bio-inspired Composites: The biocompatibility of cholesterol suggests that hybrid materials incorporating cholesteryl butyl ether could be used in biomedical applications. mdpi.com For example, embedding inorganic components like zinc oxide (ZnO) nanoparticles, known for their antibacterial properties, within a cholesteryl butyl ether-based matrix could create biocompatible coatings or materials. mdpi.com The self-assembly of cholesteroled polymers with other components has been shown to form nanoparticles with antibacterial efficacy. rsc.org

These hybrid materials represent a versatile class of substances where the inorganic component provides robustness, catalytic activity, or specific optical properties, while the cholesteryl butyl ether dictates structure, chirality, and responsiveness. nih.gov

Advanced Characterization of Dynamic Self-Assembled Structures

To fully understand and engineer the behavior of cholesteryl butyl ether, it is essential to characterize its self-assembled structures across multiple length and time scales. While traditional techniques like polarized optical microscopy are valuable, emerging research will increasingly rely on a suite of advanced characterization tools to probe the dynamics and morphology of these assemblies.

Key advanced techniques include:

Small-Angle X-ray and Neutron Scattering (SAXS/SANS): These scattering techniques are powerful for determining the size, shape, and periodic arrangement of self-assembled nanostructures in solution or in bulk, such as the lamellar, cubic, or hexagonal phases formed by cholesterol derivatives. acs.org

Cryo-Electron Microscopy (Cryo-EM): By rapidly freezing samples, cryo-EM allows for the direct visualization of self-assembled structures like vesicles and micelles in their native, hydrated state, providing high-resolution morphological information without the artifacts associated with traditional electron microscopy. acs.org

Atomic Force Microscopy (AFM): AFM is used to image the surface topography of self-assembled films and structures at the nanoscale. nih.gov It can reveal details about molecular packing and the morphology of domains in thin films deposited on a substrate. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy: This technique can be used to study the molecular ordering and intermolecular interactions (e.g., hydrogen bonding) within the self-assembled structures, providing insights into the stability of different phases at varying temperatures. acs.org

Dynamic Light Scattering (DLS): DLS is instrumental in determining the size distribution of nanoparticles and aggregates that form through self-assembly in aqueous solutions. nih.gov

By combining these techniques, researchers can build a comprehensive picture of how molecular design influences the complex, dynamic, and hierarchical structures formed by cholesteryl butyl ether and its derivatives. acs.orgnih.govnih.gov

| Characterization Technique | Information Gained | Relevance to Cholesteryl Butyl Ether |

| Small-Angle X-ray Scattering (SAXS) | Size, shape, and periodic arrangement of nanostructures (e.g., phase identification). acs.org | Determining the liquid crystalline or micellar phases formed by derivatives. |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution imaging of structures in their native hydrated state. acs.org | Visualizing the morphology of vesicles, nanoparticles, or other complex assemblies. |

| Atomic Force Microscopy (AFM) | Nanoscale surface topography and molecular packing in films. nih.gov | Characterizing the structure of thin films and Langmuir-Blodgett layers. |

| Dynamic Light Scattering (DLS) | Size distribution of particles and aggregates in solution. nih.gov | Measuring the size of self-assembled nanoparticles or micelles in aqueous media. |

Development of High-Throughput Screening for Material Discovery

The traditional, serial approach to materials synthesis and characterization is often slow and resource-intensive. The development of high-throughput (HT) screening methods is set to revolutionize the discovery of new materials based on cholesteryl butyl ether. nih.gov By rapidly preparing and analyzing large libraries of compounds, researchers can efficiently map structure-property relationships and identify "hit" materials with desired characteristics. nih.gov

Future research will leverage HT screening platforms that integrate:

Automated Synthesis and Formulation: Robotic liquid handlers can be used to prepare arrays of cholesteryl butyl ether derivatives or formulations with varying compositions, concentrations, or additives in microplate formats. nih.gov

Gradient Screening: A powerful HT technique for liquid crystals involves creating a temperature gradient across a single plate. ed.ac.uk An array of different compounds can be spotted on this plate, and a camera coupled with polarizers can monitor the phase transitions (e.g., melting and clearing points) of all samples simultaneously as the plate is heated. ed.ac.ukresearchgate.net This allows for the rapid determination of phase diagrams.

Microarray Technology: Thousands of different cholesteryl butyl ether derivatives or mixtures can be printed as micro-spots on a single slide. nih.gov This microarray can then be subjected to various conditions and analyzed using automated imaging to screen for properties like cell adhesion, protein adsorption, or specific self-assembly morphologies. researchgate.net

These HT methods, by dramatically increasing the rate of experimentation, will accelerate the discovery of new liquid crystals, gels, and other functional materials derived from cholesteryl butyl ether for a wide range of applications. ed.ac.uk

Application of Artificial Intelligence and Machine Learning in Cholesteryl Butyl Ether Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in materials science, offering the potential to accelerate the design and discovery of new materials by learning from existing data. nih.govnih.gov For cholesteryl butyl ether, ML models can be developed to predict material properties, guide experimental efforts, and uncover complex structure-property relationships that are not intuitively obvious.

Key applications of AI/ML in this field include:

Property Prediction: Machine learning models, particularly deep convolutional neural networks (CNNs), can be trained on datasets of optical microscopy images of liquid crystals. nih.gov These models can learn to accurately predict physical properties directly from the image textures, such as identifying the liquid crystal phase (e.g., nematic, smectic, isotropic), determining the cholesteric pitch, or even estimating the sample temperature. nih.govresearchgate.net This bypasses the need for more complex characterization for routine screening.

Inverse Design: While property prediction moves from structure to property, inverse design aims to predict a chemical structure that will exhibit a desired set of properties. By training models on large databases of cholesterol derivatives and their known properties, it may become possible to generate novel molecular designs for cholesteryl butyl ether derivatives that are optimized for a specific application (e.g., a specific clearing point or color reflection). wiley-vch.de

Accelerating High-Throughput Screening: ML can be integrated with HT screening to make the process more efficient. aps.org An ML model can pre-screen a virtual library of tens of thousands of potential derivatives to identify a smaller, more promising subset for actual synthesis and HT experimental validation, saving significant time and resources. aps.orgschrodinger.com

The application of these computational approaches promises to significantly shorten the material design cycle, enabling a more rational and targeted approach to developing new functional materials based on cholesteryl butyl ether. rsc.orgmdpi.com

Q & A

Q. How does the alkyl chain length in cholesteryl ether derivatives influence lipid bilayer properties?

- Methodological Answer : Comparative studies using differential scanning calorimetry (DSC) can quantify phase transition energy changes in phospholipid bilayers. For example, cholesteryl butyl ether (CBE) reduces the gel-to-liquid-crystalline phase transition energy of dipalmitoylphosphatidylcholine (DPPC) more effectively than shorter-chain ethers (e.g., methyl or ethyl) but less than bulkier derivatives like cholesteryl TBDMS ether . Systematic analysis of mol% incorporation (e.g., 0–30 mol%) reveals chain-length-dependent effects on membrane fluidity .

Q. What are the best practices for using cholesteryl butyl ether as a non-absorbable tracer in lipid absorption studies?

- Methodological Answer : In vivo models (e.g., CEL knockout mice) demonstrate that non-hydrolyzable ethers like CBE are not absorbed intestinally, unlike esters. To track lipid uptake, administer CBE via controlled diets and quantify fecal excretion using LC-MS or radiolabeled analogs. Ensure parallel controls with hydrolyzable cholesteryl esters to validate tracer efficacy .

Advanced Research Questions

Q. How can researchers optimize electrochemical coupling reactions using cholesteryl butyl ether as a sterol donor?

- Methodological Answer : Electrochemical activation in anhydrous solvents (e.g., acetonitrile) with conductive salts (e.g., tetrabutylammonium hexafluorophosphate) enhances coupling efficiency. However, CBE may isomerize to less reactive forms under prolonged voltage exposure. Mitigate this by using phenyl or TBDMS ether derivatives, which suppress isomerization, or by optimizing reaction duration and voltage parameters . Blank experiments (no electrochemical activation) are critical to confirm reaction necessity .

Q. What experimental designs minimize interference from cholesteryl butyl ether in sterol analysis when studying lipid metabolism?

- Methodological Answer : In GC-MS workflows, derivatize sterols to trimethylsilyl (TMS) ethers to improve volatility. Cholesteryl TMS ethers can be distinguished from interfering compounds (e.g., tocopheryl acetate) via selective ion monitoring (SIM). Validate protocols by spiking samples with known amounts of CBE and quantifying recovery rates .

Q. How do dielectric properties of cholesteryl butyl ether inform its interactions in solvent systems?

- Methodological Answer : Measure static and high-frequency dielectric constants using precision capacitance bridges. For example, CBE in cyclohexane exhibits lower dielectric loss compared to aromatic solvents like p-xylene, reflecting solvent polarity effects on dipole relaxation. Data should be analyzed with Cole-Cole plots to assess relaxation times and molecular mobility .

Q. What strategies improve the stability of fluorescent cholesteryl ether analogs in vivo for lipid transport imaging?

- Methodological Answer : Incorporate BODIPY or Cyanine dyes into the ether moiety for fluorescence tracking. In zebrafish models, embed CBE analogs in high-cholesterol diets (4% w/w) and use confocal microscopy to visualize vascular lipid accumulation. Validate signal specificity with knockout controls and HPLC to confirm analog integrity post-experiment .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported phase transition modulation by cholesteryl ether derivatives?

- Methodological Answer : Replicate experiments using identical phospholipid compositions (e.g., DPPC) and mol% ranges. Cross-validate DSC data with X-ray diffraction to correlate thermodynamic changes with structural rearrangements. Contradictions may arise from impurities; thus, enforce strict purification protocols and report batch-specific characterization .

Q. Why do some studies report cholesteryl butyl ether as inert, while others note side reactions in electrochemical systems?

- Methodological Answer : Reactivity depends on solvent choice and voltage gradients. In polar solvents, CBE may undergo unintended oxidation or solvolysis. Use cyclic voltammetry to map redox potentials and identify stability thresholds. Pair with NMR post-reaction to detect byproducts .

Tables for Key Comparative Data

Table 1 : Phase Transition Energy (ΔH) of DPPC with Cholesteryl Ether Derivatives (20 mol%)

| Derivative | ΔH (kJ/mol) | Source |

|---|---|---|

| Cholesteryl methyl ether | 18.2 | |

| Cholesteryl butyl ether | 15.7 | |

| Cholesteryl TBDMS ether | 12.4 |

Table 2 : Dielectric Properties of Cholesteryl Butyl Ether in Selected Solvents (25°C)

| Solvent | εstatic | ε∞ | Relaxation Time (ps) |

|---|---|---|---|

| Cyclohexane | 2.02 | 1.95 | 2.8 |

| p-Xylene | 2.27 | 2.10 | 3.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.